
1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone is a synthetic compound characterized by a unique structure that combines elements of pyrazole and oxadiazole. This compound has drawn interest in scientific research due to its potential biological activities and diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone, a series of reactions are conducted starting from commercially available reagents. The synthesis begins with the formation of the pyrazole ring, followed by the introduction of the oxadiazole moiety. Sequential reactions involving piperidine and various coupling agents are then employed to construct the final product. Key steps often involve cyclization, oxidation, and condensation reactions under controlled temperatures and solvent conditions.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may utilize continuous flow processes to improve efficiency and yield. Automation and precise control of reaction parameters are critical for maintaining product consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions
Oxidation reactions typically utilize reagents such as potassium permanganate or hydrogen peroxide under acidic conditions. Reduction reactions might involve hydrogen gas in the presence of palladium catalysts or sodium borohydride. Nucleophilic substitution can be facilitated by strong bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
The products formed from these reactions vary based on the reagents and conditions employed. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone finds applications across multiple scientific disciplines:
Chemistry
Utilized as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
Investigated for its potential role as a biochemical probe or inhibitor in enzyme studies.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Applied in the development of novel materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The precise mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces between the compound and its targets.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone is unique due to its specific functional groups and molecular architecture, which confer distinct chemical and biological properties. Similar compounds include:
1-(2-(4-(5-(1-ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
: Different position of the pyrazole ring substitution.
1-(2-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
: Methyl group instead of ethyl on the pyrazole ring.
Each variant displays nuanced differences in reactivity and biological activity, making this compound a compound of particular interest in various research contexts.
Propriétés
IUPAC Name |
1-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-26-18(8-11-22-26)20-23-19(24-29-20)15-9-12-25(13-10-15)21(28)17-7-5-4-6-16(17)14(2)27/h4-8,11,15H,3,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJAKZBGXYNOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2480877.png)

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
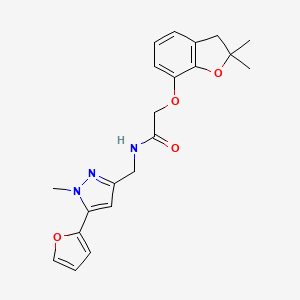
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)
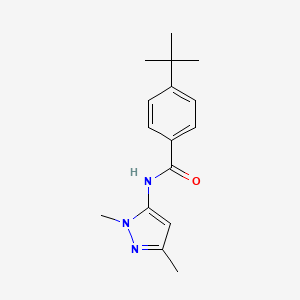
![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
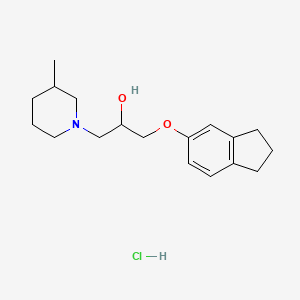
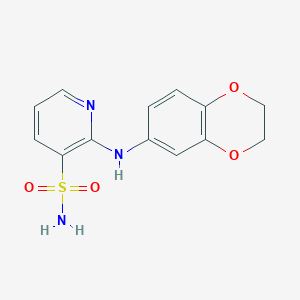
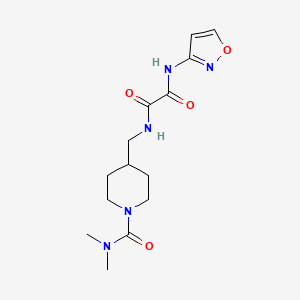
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
